molecular formula C11H16O B8400795 3-Butylbicyclo[3.2.0]hept-3-en-6-one

3-Butylbicyclo[3.2.0]hept-3-en-6-one

Cat. No.: B8400795
M. Wt: 164.24 g/mol
InChI Key: MAWTVVQBHMACTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylbicyclo[3.2.0]hept-3-en-6-one is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-butylbicyclo[3.2.0]hept-3-en-6-one

InChI

InChI=1S/C11H16O/c1-2-3-4-8-5-9-7-11(12)10(9)6-8/h6,9-10H,2-5,7H2,1H3

InChI Key

MAWTVVQBHMACTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2C(C1)CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2E)-4-Allyloct-2-enoic acid (99.10 g) obtained by the method described above was dissolved in N,N-dimethylacetamide (297 mL) under a nitrogen atmosphere. To the solution, acetic anhydride (103 mL, 1.09 mol) and triethylamine (76 mL, 0.55 mol) were added. The reaction mixture was warmed and stirred at 115 to 120° C. for 6 hours. The reaction mixture was cooled to room temperature. To the reaction mixture, n-hexane (480 mL) and water (720 mL) were added to separate an organic layer. The aqueous layer was subjected to two extractions with hexane (each with 240 mL), and all the organic layers were combined and then washed with a 5% aqueous sodium bicarbonate solution (120 mL) and water (120 mL) in this order. The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (120-128° C., approximately 25 mmHg) to obtain the title compound (61.95 g) (overall yield from 1,1-bis(allyloxy)hexane: 63%).
Quantity
103 mL
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
Name
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
297 mL
Type
reactant
Reaction Step Three
Yield
63%

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